4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide
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Overview
Description
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. For example, the bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H16BrN3O2 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H16BrN3O2/c21-17-7-3-16(4-8-17)20(26)24-18-9-5-15(6-10-18)19(25)23-13-14-2-1-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26) |
InChI Key |
PCGHVMWQIAKSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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